molecular formula C19H21D4ClN2 B602478 Imipramine-2,4,6,8-d4 Hydrochloride CAS No. 61361-33-9

Imipramine-2,4,6,8-d4 Hydrochloride

Cat. No. B602478
Key on ui cas rn: 61361-33-9
M. Wt: 320.89
InChI Key:
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Patent
US08883863B1

Procedure details

To a solution containing 7.7 g of 3-hydroxy-2-napthoic acid in 75.0 g of USP water was added as necessary dilute HCl or NaOH solution to adjust the solution to about pH 9.4. To a second solution of 13.6 g of imipramine HCl in 100.0 g of USP water was added as necessary dilute HCl or NaOH solution to adjust the solution to about pH 4.5. The imipramine HCl solution was added to the 3-hydroxy-2-napthoic sodium salt solution over a period of about 2 h. The mixture was stirred and held at around 50° C. for approximately 18 h. The mixture was cooled to below about 25° C. and the solids were collected by filtration. The solid cake was washed with USP water (2×100 g). The solid cake was dried at about 105° C. under vacuum to yield a powder (12.7 g) and characterized by DSC (FIG. 13), FTIR (FIG. 14) and 1H NMR (FIG. 15).
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-hydroxy-2-napthoic sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC1C(C(O)=O)=CC2C(C=1)=CC=CC=2.Cl.[OH-].[Na+].[CH3:18][N:19]([CH2:21][CH2:22][CH2:23][N:24]1[C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=2[CH2:32][CH2:31][C:30]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]1=2)[CH3:20].Cl>O>[CH3:18][N:19]([CH2:21][CH2:22][CH2:23][N:24]1[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][C:30]=2[CH2:31][CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][C:34]1=2)[CH3:20] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Name
3-hydroxy-2-napthoic sodium
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to below about 25° C.
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
The solid cake was washed with USP water (2×100 g)
CUSTOM
Type
CUSTOM
Details
The solid cake was dried at about 105° C. under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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